Cas no 1110866-04-0 (5-(4-aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione)
![5-(4-aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione structure](https://www.kuujia.com/scimg/cas/1110866-04-0x500.png)
5-(4-aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione Chemical and Physical Properties
Names and Identifiers
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- 5-(4-aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione
- 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
- NE56231
- Z415636842
- G56786
- 1110866-04-0
- AKOS034299584
- Z414313952
- 5-(4-aminophenyl)-6-methyl-2,3-dihydropyrrolo[3,4-d]pyridazine-1,4-dione
- EN300-40496
-
- Inchi: 1S/C13H12N4O2/c1-17-6-9-10(13(19)16-15-12(9)18)11(17)7-2-4-8(14)5-3-7/h2-6H,14H2,1H3,(H,15,18)(H,16,19)
- InChI Key: KQHOZAPXOPWVMW-UHFFFAOYSA-N
- SMILES: O=C1C2C(C(NN1)=O)=CN(C)C=2C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 256.09602564g/mol
- Monoisotopic Mass: 256.09602564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 89.2
5-(4-aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22763-10G |
5-(4-aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione |
1110866-04-0 | 95% | 10g |
¥ 11,675.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22763-1G |
5-(4-aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione |
1110866-04-0 | 95% | 1g |
¥ 2,626.00 | 2023-03-15 | |
Enamine | EN300-40496-0.5g |
5-(4-aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione |
1110866-04-0 | 95.0% | 0.5g |
$480.0 | 2025-02-19 | |
Enamine | EN300-40496-2.5g |
5-(4-aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione |
1110866-04-0 | 95.0% | 2.5g |
$1202.0 | 2025-02-19 | |
Enamine | EN300-40496-5.0g |
5-(4-aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione |
1110866-04-0 | 95.0% | 5.0g |
$1779.0 | 2025-02-19 | |
TRC | A616048-50mg |
5-(4-Aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione |
1110866-04-0 | 50mg |
$ 160.00 | 2022-06-08 | ||
TRC | A616048-10mg |
5-(4-Aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione |
1110866-04-0 | 10mg |
$ 50.00 | 2022-06-08 | ||
Chemenu | CM455555-1g |
5-(4-aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione |
1110866-04-0 | 95%+ | 1g |
$*** | 2023-04-03 | |
Aaron | AR019O7A-5g |
5-(4-aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione |
1110866-04-0 | 90% | 5g |
$2472.00 | 2023-12-16 | |
A2B Chem LLC | AV29786-1g |
5-(4-aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione |
1110866-04-0 | 90% | 1g |
$682.00 | 2024-04-20 |
5-(4-aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione Related Literature
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Additional information on 5-(4-aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione
5-(4-Aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione: A Comprehensive Overview
5-(4-Aminophenyl)-6-methyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyridazine-1,4-dione is a complex organic compound with the CAS number 1110866-04-0. This compound belongs to the class of pyrrolopyridazine dione derivatives and has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. The molecule consists of a pyrrolo[3,4-d]pyridazine ring system with two ketone groups at positions 1 and 4 and substituents at positions 5 and 6. The presence of an amino group at position 5 and a methyl group at position 6 introduces functional diversity to the molecule.
Recent studies have highlighted the importance of pyrrolopyridazine dione derivatives in medicinal chemistry. These compounds are known for their ability to modulate various biological targets, including kinases and other enzymes. For instance, researchers have explored the potential of 5-(4-aminophenyl)-6-methyl-pyrrolo[3,4-d]pyridazine-1,4-dione as a scaffold for designing novel anti-cancer agents. The amino group at position 5 can act as a hydrogen bond donor or acceptor, enhancing the compound's ability to interact with biological systems.
The synthesis of 5-(4-Aminophenyl)-6-methyl-pyrrolo[3,4-d]pyridazine-1,4-dione involves a multi-step process that typically includes cyclization reactions and functional group transformations. One common approach is the condensation of an o-aminoaromatic aldehyde with a suitable diketone under acidic conditions. This method allows for the formation of the pyrrolopyridazine ring system while retaining the amino group at position 5. Subsequent methylation steps can introduce the methyl group at position 6.
One of the most promising applications of this compound lies in its potential as a building block for drug discovery. Its rigid structure and functional versatility make it an ideal candidate for exploring new therapeutic agents. For example, recent research has focused on modifying the substituents on positions 5 and 6 to optimize pharmacokinetic properties such as solubility and bioavailability.
In addition to its role in drug design, 5-(4-Aminophenyl)-6-methyl-pyrrolo[3,4-d]pyridazine-1,4-dione has also been studied for its electronic properties. The conjugated system within the molecule enables it to absorb light in specific regions of the spectrum. This characteristic makes it a potential candidate for use in optoelectronic devices or as a component in organic semiconductors.
From an environmental standpoint, understanding the degradation pathways of 5-(4-Aminophenyl)-6-methyl-pyrrolo[3,4-d]pyridazine-1,4-dione is crucial for assessing its potential impact on ecosystems. Recent studies have shown that under certain conditions—such as exposure to UV light or microbial activity—the compound undergoes oxidative cleavage or hydrolysis. These findings are essential for developing strategies to mitigate any adverse effects associated with its use.
In conclusion,5-(4-Aminophenyl)-6-methyl-pyrrolo[3,4-d]pyridazine-1,dione is a versatile compound with significant potential across multiple domains. Its unique structure and functional groups make it a valuable tool in medicinal chemistry and materials science. As research continues to uncover new applications and optimize its properties,this compound will likely play an increasingly important role in both academic and industrial settings.
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